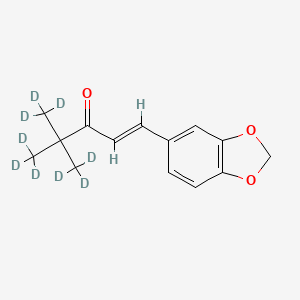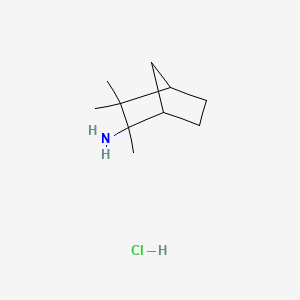
N-Demethyl Mecamylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Demethyl Mecamylamine is a derivative of mecamylamine, a compound known for its use as a ganglionic blocker. It is primarily used in research settings to study its effects on neuronal damage induced by hypoxia, anoxia, or ischemia . The compound has a molecular formula of C10H20ClN and a molecular weight of 189.73 g/mol.
Applications De Recherche Scientifique
N-Demethyl Mecamylamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on neuronal damage and its potential neuroprotective properties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
N-Demethyl Mecamylamine, like its parent compound Mecamylamine, is a non-selective, non-competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in numerous physiological processes in the central nervous system (CNS), including arousal, sleep, pain, and cognitive function .
Mode of Action
This compound acts as a ganglionic blocker . It prevents the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This interaction with its targets leads to a reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Analyse Biochimique
Biochemical Properties
N-Demethyl Mecamylamine interacts with various enzymes and proteins in biochemical reactions. It is known to interact with nicotinic acetylcholine receptors (nAChRs), acting as an antagonist . This interaction plays a crucial role in its biochemical activity, influencing various cellular and molecular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been shown to reduce blood pressure in both normotensive and hypertensive individuals, an effect attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ganglionic blocker, this compound prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . This interaction is key to its hypotensive effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, related compounds like Mecamylamine have been shown to have predictable and smooth reduction of blood pressure over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, studies have shown that systemic injection of Mecamylamine, a related compound, decreased spontaneous locomotor activity in a dose-dependent manner in free-moving open-field tasks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Demethyl Mecamylamine can be synthesized through the reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw materials. The process typically includes a sequential hydrogenation and methylation process, which avoids the need for pre-preparation of NH-free amines .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde. These agents facilitate the N-methylation of amines, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-Demethyl Mecamylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of halides and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .
Propriétés
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-8(6-7)10(9,3)11;/h7-8H,4-6,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIKCZMVIWRFBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747471 |
Source


|
| Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859995-07-6 |
Source


|
| Record name | 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
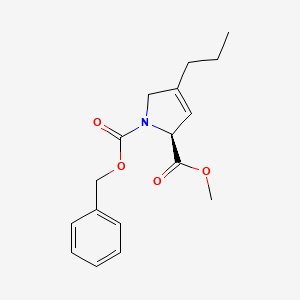
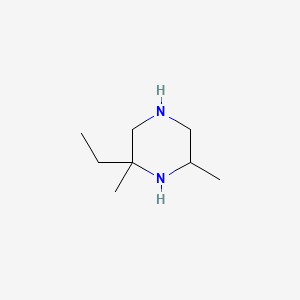
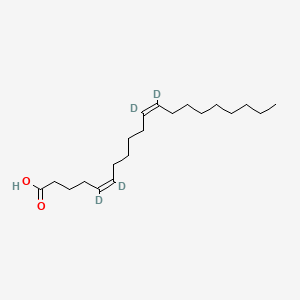
![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
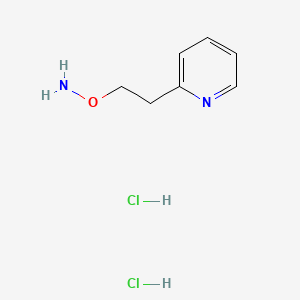
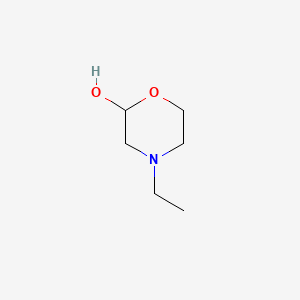
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
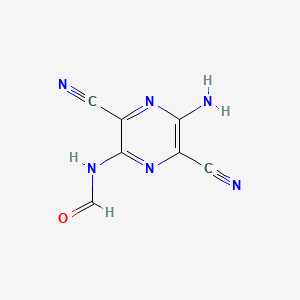
![Phenol, 4-ethoxy-5-[(2-hydroxyethyl)amino]-2-methyl- (9CI)](/img/no-structure.png)
